3,5-Dimethoxyamphetamine

Receptor Pharmacology 5-HT2A 5-HT2C

This compound is the definitive positional isomer for distinguishing the 3,5-dimethoxy configuration from active 2,5-DMA analogs. Its negligible affinity for 5-HT2A/5-HT2C receptors (Ki >10,000 nM) makes it an essential negative control for receptor binding assays. In forensic applications, its unique 2,6-dibrominated product and the absence of the m/z 194 fragment ion provide unambiguous chromatographic differentiation from all other DMA regioisomers, making it irreplaceable for method validation.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 15402-82-1
Cat. No. B12801838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxyamphetamine
CAS15402-82-1
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC(=C1)OC)OC)N
InChIInChI=1S/C11H17NO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-8H,4,12H2,1-3H3
InChIKeyPDCLPGSYMZLLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxyamphetamine (3,5-DMA) Procurement Guide: Analytical Reference Standard for Forensic and Receptor Pharmacology Research


3,5-Dimethoxyamphetamine (3,5-DMA; CAS 15402-82-1), also designated as DMA-6, is a positional isomer within the dimethoxyamphetamine (DMA) series of substituted amphetamines [1]. Structurally characterized by methoxy substituents at the 3- and 5-positions of the phenyl ring (molecular formula C11H17NO2; molar mass 195.26 g/mol), 3,5-DMA serves as the parent scaffold for the 3C (4-substituted 3,5-dimethoxyamphetamine) family of compounds [1]. Commercially available as the hydrochloride salt (CAS 24973-29-3) from specialty chemical suppliers, this compound is provided exclusively as an analytical reference standard for research and forensic applications, with its physiological and toxicological properties remaining uncharacterized .

Why Positional Isomers of Dimethoxyamphetamine Cannot Substitute for 3,5-DMA: Receptor Pharmacology and Analytical Selectivity


Positional isomerism in the dimethoxyamphetamine series dictates profound divergence in pharmacological activity, receptor engagement, and analytical behavior that precludes generic substitution. While the 2,5-dimethoxy substitution pattern is recognized as a critical determinant of high-potency serotonergic activity—as exemplified by DOx compounds such as DOM, DOET, and DOB—the 3,5-dimethoxy configuration yields fundamentally different receptor interaction profiles [1]. Early affinity studies indicated that 3,5-DMA exhibited more than an order of magnitude lower serotonin receptor affinity compared to DOx drugs [1], and subsequent investigations confirmed negligible or undetectable binding at the 5-HT2A and 5-HT2C receptors (Ki >10,000 nM) [1]. Furthermore, in behavioral pharmacology models, 3,5-DMA fails to produce DOM-appropriate responding, distinguishing it sharply from active isomers such as 2,4-DMA that do generalize to the DOM discriminative stimulus [2]. From an analytical chemistry perspective, 3,5-DMA displays unique derivatization behavior under bromination conditions, yielding a 2,6-dibrominated species as the major product—whereas all other five regioisomeric DMAs predominantly produce monobrominated products [3]. These orthogonal pharmacological and analytical distinctions establish that 3,5-DMA is not interchangeable with any other DMA isomer or structurally related amphetamine derivative.

Quantitative Differentiation of 3,5-Dimethoxyamphetamine from Structural Analogs: Comparative Receptor Binding, Behavioral, and Analytical Data


Receptor Binding Profile: 5-HT2A and 5-HT2C Affinity Comparison of 3,5-DMA versus DOx Series Compounds

3,5-DMA demonstrates negligible binding affinity at serotonin 5-HT2A and 5-HT2C receptors (Ki >10,000 nM), whereas the 2,5-dimethoxyamphetamine-derived DOx series compounds exhibit high-affinity binding. Specifically, DOB (4-bromo-2,5-dimethoxyamphetamine) displays high affinity for these receptor subtypes, and DOM (2,5-dimethoxy-4-methylamphetamine) similarly shows potent 5-HT2A engagement [1]. In an early comparative study, 3,5-DMA exhibited more than an order of magnitude lower affinity for serotonin receptors than DOx drugs including DOM, DOET, and DOB [1]. This receptor binding differential represents a fundamental pharmacological divergence driven by the 3,5- versus 2,5-dimethoxy substitution pattern.

Receptor Pharmacology 5-HT2A 5-HT2C Binding Affinity

Drug Discrimination Behavioral Pharmacology: DOM-Stimulus Generalization Failure of 3,5-DMA versus 2,4-DMA

In rats trained to discriminate the hallucinogenic agent 2,5-dimethoxy-4-methylamphetamine (DOM) from saline in a two-lever drug discrimination paradigm, 3,5-DMA failed to produce DOM-appropriate responding, indicating that it does not share the discriminative stimulus properties of the prototypical 2,5-dimethoxy-substituted hallucinogen [1]. In direct contrast, 2,4-DMA produced DOM-stimulus generalization under identical experimental conditions [1]. This behavioral divergence demonstrates that the 3,5-dimethoxy substitution pattern does not engage the same interoceptive cue complex as the active 2,5-dimethoxy or 2,4-dimethoxy configurations.

Behavioral Pharmacology Drug Discrimination DOM Hallucinogen

Analytical Differentiation: Unique Bromination Product Profile of 3,5-DMA among Six DMA Regioisomers

Under standardized bromination conditions, 3,5-dimethoxyamphetamine yields a 2,6-dibrominated species as the major reaction product, whereas the other five regioisomeric dimethoxyamphetamines (2,3-DMA, 2,4-DMA, 2,5-DMA, 2,6-DMA, and 3,4-DMA) all yield monobromination products as the major component [1]. Mass spectrometric analysis of the brominated derivatives further reveals that only those isomers possessing a bromine substituent ortho to the alkylamine side chain produce a characteristic fragment at m/z 194 (loss of bromine from the molecular ion); 3,5-DMA, lacking this ortho relationship in its dibrominated product, does not yield the m/z 194 ion [1].

Analytical Chemistry Forensic Chemistry Mass Spectrometry Bromination

Regulatory Status Differentiation: Unscheduled 3,5-DMA versus Schedule I 2,5-DMA in United States

In the United States, 2,5-dimethoxyamphetamine (2,5-DMA) is explicitly listed as a Schedule I controlled substance at the federal level, making its purchase, possession, and distribution illegal without appropriate DEA licensure [1]. In contrast, 3,5-dimethoxyamphetamine (3,5-DMA) is not currently listed in any schedule of the Controlled Substances Act, although under the Federal Analogue Act it may be considered an analog of a Schedule I substance if intended for human consumption [2]. Commercial vendors supply 3,5-DMA exclusively as an analytical reference standard labeled for research and forensic applications only, explicitly stating it is not for human use .

Regulatory Science Controlled Substances Forensic Procurement

Defined Research and Forensic Applications for 3,5-Dimethoxyamphetamine (3,5-DMA) Based on Quantitative Evidence


Negative Control or Low-Affinity Reference in 5-HT2A/2C Receptor Pharmacological Screening Assays

Given its negligible binding affinity at serotonin 5-HT2A and 5-HT2C receptors (Ki >10,000 nM), 3,5-DMA serves as an ideal negative control or low-affinity reference compound in receptor binding and functional assays designed to characterize novel serotonergic agents [1]. In comparative pharmacology studies, 3,5-DMA can be employed alongside high-affinity DOx series compounds (e.g., DOB, DOM) to establish assay windows and to validate that observed receptor engagement is specific to the 2,5-dimethoxy substitution pattern rather than being an artifact of the amphetamine scaffold [1].

Forensic Analytical Reference Standard for Identification and Differentiation of DMA Positional Isomers

The analytically unique bromination behavior of 3,5-DMA—yielding a 2,6-dibrominated major product distinct from the monobrominated products of all five other DMA regioisomers—makes this compound an essential reference standard for forensic and toxicology laboratories conducting seized drug analysis or method validation [2]. The absence of the m/z 194 fragment ion in the mass spectrum of brominated 3,5-DMA provides a definitive spectral signature that allows unambiguous differentiation from 2,4-DMA, 2,5-DMA, 2,6-DMA, 2,3-DMA, and 3,4-DMA [2].

Structure-Activity Relationship Studies Investigating Substitution Pattern Effects on Hallucinogen-Like Interoceptive Cues

In drug discrimination research using DOM-trained rodent models, 3,5-DMA fails to produce DOM-appropriate responding, whereas 2,4-DMA generalizes to the DOM stimulus [3]. This categorical behavioral divergence establishes 3,5-DMA as a critical tool for SAR studies examining how methoxy group positioning on the phenyl ring modulates hallucinogen-like discriminative stimulus properties. Researchers investigating the structural determinants of serotonergic hallucinogen activity can use 3,5-DMA as a benchmark for the absence of DOM-like interoceptive effects [3].

Parent Scaffold Reference for the 3C (4-Substituted 3,5-Dimethoxyamphetamine) Series

3,5-DMA is the unsubstituted parent structure of the 3C family of compounds (also known as 3C-scalines), which comprises 4-substituted 3,5-dimethoxyamphetamines including 3C-P (4-propoxy-3,5-DMA), 3C-MAL (4-methylallyloxy-3,5-DMA), and 3C-BZ (4-benzyloxy-3,5-DMA) [4]. In synthetic chemistry and analytical method development contexts, 3,5-DMA serves as the baseline reference standard against which the physicochemical properties, chromatographic behavior, and spectral characteristics of 4-substituted 3C derivatives can be compared [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethoxyamphetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.